

Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Dibenzyl N,Ndiisopropylphosphoramidite

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Dibenzyl N,N-diisopropylphosphoramidite: A Technical Guide

CAS Number: 108549-23-1

This technical guide provides an in-depth overview of Dibenzyl N,N-

diisopropylphosphoramidite, a critical reagent in modern biochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on its role as a versatile phosphitylating agent.

Core Properties and Specifications

Dibenzyl N,N-diisopropylphosphoramidite is a colorless to light yellow, moisture-sensitive liquid.[1] It is widely recognized for its stability and high efficiency in coupling reactions, making it an indispensable tool in nucleic acid and phosphopeptide chemistry.[1][2] Proper handling and storage under an inert, dry atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C or -20°C) are crucial to prevent degradation.[3]



Property	Value	Citations	
CAS Number	108549-23-1	[3]	
Molecular Formula	C20H28NO2P	[3]	
Molecular Weight	345.42 g/mol	[3]	
Appearance	Clear, colorless to light yellow liquid/oil	[2]	
Boiling Point	130 °C @ 0.55 mmHg	[3]	
Density	1.028 g/mL at 25 °C	[3]	
Refractive Index	n20/D 1.535	[3]	
Purity	Typically ≥90%, with commercial grades of ≥95% to >98% available	[3][4]	
Solubility	Soluble in THF, acetonitrile, dichloromethane, chloroform, benzene, toluene, diethyl ether, DMF.	oform, [3][5]	
Insolubility	Insoluble in cold water.	[3][5]	
Storage Conditions	2-8°C or -20°C, under inert gas (Nitrogen), moisture sensitive.	[3]	

Spectroscopic Data:

Туре	Nucleus	Solvent	Chemical Shift (δ)	Citations
NMR	31 p	CDCl₃	+148.2 ppm	[5]

Synthesis of Dibenzyl N,N-diisopropylphosphoramidite



The synthesis of **Dibenzyl N,N-diisopropylphosphoramidite** is typically achieved through the reaction of a phosphorus precursor with benzyl alcohol. A common and convenient method involves the use of N,N-diisopropylphosphoramidous dichloride or dichloro-N,N-diisopropylphosphoramidite in the presence of a tertiary amine base to scavenge the generated HCI.[5]

Experimental Protocol: Synthesis from Dichloro-N,N-diisopropylphosphoramidite

This protocol describes the synthesis of **Dibenzyl N,N-diisopropylphosphoramidite** from dichloro-N,N-diisopropylphosphoramidite and benzyl alcohol.

Materials:

- Dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol)
- Anhydrous Benzyl Alcohol (45 mL, 416.67 mmol)
- Anhydrous Triethylamine (66 mL, 455.44 mmol)
- Anhydrous Tetrahydrofuran (THF) (300 mL)
- 500 mL Round-bottomed flask
- Ice-salt bath
- Stirring apparatus
- Nitrogen inlet

Procedure:

- To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,Ndiisopropylphosphoramidite (42 g) and dissolve it in anhydrous THF (300 mL) with stirring.
- Add anhydrous triethylamine (66 mL) to the solution.
- Cool the flask to 0°C using an ice-salt bath.



- Slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature is maintained near 0°C.
- After the addition is complete, allow the reaction to stir at 0°C for 1 hour. A white solid (triethylamine hydrochloride) will precipitate.
- Remove the flask from the ice bath and continue stirring at room temperature for an additional 3 hours.
- Cease stirring and allow the solid to settle for 10 minutes.
- Filter the suspension and wash the collected solid with anhydrous THF.
- Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.
- The product is obtained as an oily liquid (54.0 g, 75.3% yield) and can often be used without further purification by column chromatography.



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Synthesis Workflow Diagram

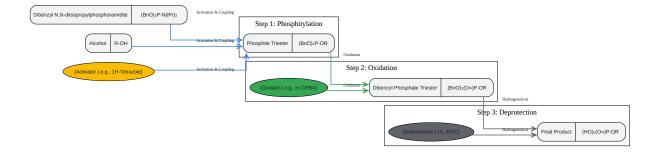
Core Applications and Experimental Protocols

Dibenzyl N,N-diisopropylphosphoramidite is a cornerstone reagent for the phosphitylation of alcohols, a key step in the synthesis of phosphopeptides and oligonucleotides.[2][5] The general methodology involves a three-step process:

 Phosphitylation: The alcohol substrate reacts with Dibenzyl N,Ndiisopropylphosphoramidite in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.



- Oxidation: The unstable phosphite triester is oxidized to the stable pentavalent dibenzyl
 phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or
 tert-butyl hydroperoxide (t-BuOOH).
- Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenolysis, to yield the final phosphoric acid functional group.[6]



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General Phosphitylation Reaction Pathway

Experimental Protocol: Phosphorylation of a Protected Serine Derivative

This protocol provides an example of the phosphitylation of a protected amino acid, Boc-Ser-ONbz, which is a common step in the synthesis of phosphopeptides.[4]

Materials:

Boc-Ser-ONbz (N-tert-butoxycarbonyl-L-serine 4-nitrobenzyl ester)



- Dibenzyl N,N-diisopropylphosphoramidite
- 1H-Tetrazole (as a solution in acetonitrile)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- 10% aqueous Na₂S₂O₅
- 5% aqueous NaHCO3
- 1 M HCl
- Na₂SO₄

Procedure:

- Phosphitylation: Dissolve Boc-Ser-ONbz in anhydrous DCM. Add a solution of 1H-tetrazole
 in acetonitrile, followed by the dropwise addition of Dibenzyl N,Ndiisopropylphosphoramidite at room temperature under an inert atmosphere. Monitor the
 reaction by TLC until the starting material is consumed.
- Oxidation: Cool the reaction mixture to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir for 10-30 minutes at 0°C.[7]
- Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₅. Transfer the mixture to a separatory funnel and dilute with EtOAc.
- Wash the organic layer sequentially with 10% aqueous Na₂S₂O₅, 5% aqueous NaHCO₃, and 1 M HCl.
- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude dibenzyl-phosphorylated serine derivative by silica gel chromatography.



Applications in Drug Development and Research

The unique reactivity of **Dibenzyl N,N-diisopropylphosphoramidite** makes it a valuable reagent in several areas of research and development:

- Oligonucleotide Synthesis: It is a key building block in the automated solid-phase synthesis
 of DNA and RNA, enabling the production of custom sequences for genetic research,
 diagnostics, and therapeutic applications like antisense oligonucleotides and siRNA.[1][2]
- Phosphopeptide Synthesis: The ability to selectively phosphorylate serine, threonine, and tyrosine residues is crucial for studying protein phosphorylation, a fundamental process in cell signaling. Synthetic phosphopeptides are used to investigate enzyme kinetics, proteinprotein interactions, and to develop kinase inhibitors.[5][8]
- Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for creating effective drug delivery systems and diagnostic tools.
 [9]
- Phosphorothioate Analogs: It serves as a precursor in the synthesis of phosphorothioate derivatives, which are important modifications in therapeutic oligonucleotides that increase their resistance to nuclease degradation.[1]

Safety and Handling

Dibenzyl N,N-diisopropylphosphoramidite is a combustible liquid and is sensitive to moisture.[3] It can cause skin and eye irritation.[10]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are mandatory.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
- Respiratory Protection: Use in a well-ventilated area or a fume hood. For higher concentrations or poor ventilation, a suitable respirator should be used.[3]

Handling:



- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin, eyes, and clothing.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Refrigeration at 2-8°C is recommended for long-term storage.[3]

Disposal:

• Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a comprehensive overview of **Dibenzyl N,N-diisopropylphosphoramidite** for its intended scientific audience. For further details, consulting the cited literature is recommended.

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- To cite this document: BenchChem. [Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043645#dibenzyl-n-n-diisopropylphosphoramidite-cas-number-108549-23-1]

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